Welcome to the BenchChem Online Store!
molecular formula C13H11NO4 B8557225 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- CAS No. 186376-28-3

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)-

Cat. No. B8557225
M. Wt: 245.23 g/mol
InChI Key: DCBOVHSPJWLEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05623078

Procedure details

3-Benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (1.50 g, 6.13 mmol) was suspended in ethanol (30 ml), followed by adding p-toluenesulfonic acid monohydrate (145 mg, 0.76 mmol), heating the mixture under reflux for 8 hours, adding sodium carbonate to the reaction solution for neutralization, concentrating the mixture under reduced pressure, adding a saturated aqueous sodium bicarbonate to the reaction residue, extracting it with ethyl acetate, washing the extraction solution successively with water and saturated aqueous NaCl solution, drying it over anhydrous magnesium sulfate, concentrating the resulting solution to obtain ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (1.51 g, 5.52 mmol, 90%), and recrystallizing it from ethanol to obtain a pure product.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:13](=[O:14])[CH:12]2[CH:10]([CH:11]2[C:15]([OH:17])=[O:16])[C:9]1=[O:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[C:20]1(C)C=CC(S(O)(=O)=O)=C[CH:21]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH2:1]([N:8]1[C:9](=[O:18])[CH:10]2[CH:12]([CH:11]2[C:15]([O:17][CH2:20][CH3:21])=[O:16])[C:13]1=[O:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2C(C2C1=O)C(=O)O)=O
Step Two
Name
Quantity
145 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating the mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the mixture under reduced pressure
ADDITION
Type
ADDITION
Details
adding a saturated aqueous sodium bicarbonate to the reaction residue
EXTRACTION
Type
EXTRACTION
Details
extracting it with ethyl acetate
WASH
Type
WASH
Details
washing the extraction solution successively with water and saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying it over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the resulting solution

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C2C(C2C1=O)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.52 mmol
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 726.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.